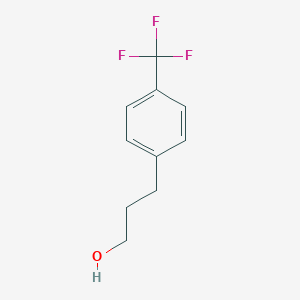

3-(4-(Trifluoromethyl)phenyl)propan-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol and related compounds involves various chemical strategies. For instance, the compound can be prepared through lipase-mediated kinetic resolution, which yields high enantiomeric purity. This method demonstrates the potential for creating specific stereochemical configurations, crucial for the compound's applications in synthesis and catalysis (Shimizu, Sugiyama, & Fujisawa, 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography and computational methods, revealing detailed insights into their spatial arrangement and bonding. For example, crystal structures and Hirshfeld surface studies of chalcone derivatives provide information on intermolecular interactions and the influence of substituents on the compound's overall structure (Salian et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol and derivatives is a key area of research. Studies have shown that these compounds can undergo various reactions, such as cyclisation, leading to new compounds with potential applications in materials science and pharmacology (Goosen, McCleland, & Rinaldi, 1993).

Physical Properties Analysis

Investigations into the physical properties of fluorinated alcohols, including 3-(4-(Trifluoromethyl)phenyl)propan-1-ol, have shown that these compounds exhibit unique behavior in solution, particularly in their miscibility with water. Molecular dynamics simulations provide insight into the influence of trifluoromethyl groups on their physicochemical properties, which is critical for understanding their behavior in various applications (Fioroni, Burger, Mark, & Roccatano, 2003).

Chemical Properties Analysis

The chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol are central to its utility in synthetic chemistry. Research has focused on its reactions, such as the formation of oximes and its interaction with organometallic compounds, which are crucial for developing new synthetic methodologies and materials (Filyakova et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Investigation of Spectroelectrochemical Properties

- Scientific Field : Chemistry

- Summary of Application : This compound is used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .

- Methods of Application : The compound was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . The resulting product was then reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .

- Results or Outcomes : The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .

Improved Process for the Synthesis of Cinacalcet HCl

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : This compound is used as a key intermediate in the synthesis of Cinacalcet HCl, a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

- Methods of Application : The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .

- Results or Outcomes : The final API was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : This compound is used in the synthesis of various FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .

- Methods of Application : The specific methods of application vary depending on the drug being synthesized .

- Results or Outcomes : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the TFM group as one of the pharmacophores .

Synthesis of Fluoxetine

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : This compound is used in the synthesis of fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug .

- Methods of Application : The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .

- Results or Outcomes : Fluoxetine is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Synthesis of Peripherally Tetra-Substituted Phthalocyanine

- Scientific Field : Chemistry

- Summary of Application : This compound is used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .

- Methods of Application : The compound was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . The resulting product was then reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .

- Results or Outcomes : The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .

Safety And Hazards

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCHJYSYGXHSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625664 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethyl)phenyl)propan-1-ol | |

CAS RN |

180635-74-9 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)